molecular formula C8H8N2 B1295258 2-Methylimidazo[1,2-A]pyridine CAS No. 934-37-2

2-Methylimidazo[1,2-A]pyridine

Cat. No.: B1295258
CAS No.: 934-37-2
M. Wt: 132.16 g/mol
InChI Key: BZACBBRLMWHCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[1,2-a]pyridine (CAS: 934-37-2) is a heterocyclic organic compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.17 g/mol . Its structure consists of a fused imidazole and pyridine ring system, with a methyl group at the 2-position (Figure 1). This compound is a key intermediate in pharmaceutical synthesis, particularly for developing antiulcer, anticonvulsant, and neuropeptide receptor antagonists . Its reactivity at the 3-position enables diverse functionalization, making it a versatile scaffold for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst, which leads to the formation of the imidazo[1,2-A]pyridine core. Another approach involves the use of multicomponent reactions, where 2-aminopyridine, an aldehyde, and an isocyanide react together to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through metal-free direct synthesis methods. These methods are environmentally friendly and involve the use of green chemistry principles. For example, the condensation of 2-aminopyridine with aldehydes under mild conditions without the use of metal catalysts is a preferred approach .

Chemical Reactions Analysis

Types of Reactions: 2-Methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including halogenation, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Halogenation: The compound reacts with halogens such as bromine and iodine to form halogenated derivatives.

    Oxidation: Oxidative coupling reactions can be used to introduce additional functional groups into the molecule.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other substituents, such as alkyl or aryl groups.

Major Products Formed: The major products formed from these reactions include halogenated derivatives, oxidized compounds, and substituted imidazo[1,2-A]pyridine derivatives .

Scientific Research Applications

Pharmacological Applications

2-Methylimidazo[1,2-a]pyridine exhibits a range of biological activities that make it a valuable compound in drug development.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide has shown efficacy against Staphylococcus aureus, indicating potential for use in treating bacterial infections .

Anti-Tuberculosis Activity

The compound has been identified as a promising candidate in the fight against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that certain imidazo[1,2-a]pyridine analogs exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM . These compounds have undergone high-throughput screening and have shown promising results in animal models.

Neuropharmacological Effects

Studies have also explored the neuropharmacological potential of this compound derivatives. Some compounds have demonstrated activity as acetylcholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine core can significantly affect biological activity .

In Vivo Studies

A notable case study involved the evaluation of a specific derivative of this compound in a rat model for food intake regulation. The compound was administered via intracerebroventricular injection and successfully reversed anorectic effects induced by neuropeptide signaling .

High-Throughput Screening

Another study conducted high-throughput screening of imidazo[1,2-a]pyridine analogs against Mtb and identified several hit compounds with potent anti-tubercular activity. These compounds were further evaluated for their pharmacokinetic profiles and safety .

Summary Table of Applications

Application AreaSpecific ActivityReference
AntimicrobialEffective against Staphylococcus aureus
Anti-TuberculosisPotent inhibitors against MDR-TB and XDR-TB
NeuropharmacologyAcetylcholinesterase inhibition

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the case of its antituberculosis activity, the compound targets the mycobacterial cell wall synthesis and interferes with the replication process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The biological and chemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent patterns. Below is a comparative analysis of derivatives with modifications at the 2-, 3-, and 8-positions:

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2-Methylimidazo[1,2-a]pyridine 2-CH₃ C₈H₈N₂ 132.17 Antiulcer agents, synthetic intermediate
2-Phenylimidazo[1,2-a]pyridine 2-C₆H₅ C₁₃H₁₀N₂ 194.23 Crystal packing via π-π interactions (3.72 Å)
3-(Diphenylphosphoryl)-2-methylimidazo[1,2-a]pyridine 2-CH₃, 3-P(O)Ph₂ C₂₀H₁₈N₂OP 333.12 Neuropeptide S receptor antagonist
3-Nitro-2-methylimidazo[1,2-a]pyridine 2-CH₃, 3-NO₂ C₈H₇N₃O₂ 177.16 Intermediate for functionalized derivatives
8-Phenoxy-3-cyano-2-methylimidazo[1,2-a]pyridine 2-CH₃, 3-CN, 8-OPh C₁₅H₁₁N₃O 249.27 Antiulcer activity (H⁺/K⁺-ATPase inhibition)

Key Findings :

  • Antiulcer Activity: Substituents at the 3- and 8-positions significantly influence activity. The "extended" conformation of 3-cyano-2-methyl-8-phenoxy derivatives enhances binding to H⁺/K⁺-ATPase .
  • Receptor Antagonism : Phosphoryl groups at the 3-position (e.g., diphenylphosphoryl) improve affinity for neuropeptide receptors, as seen in compound 12c (HRMS: 333.1157) .
  • Anticonvulsant Activity : Thiazoline derivatives (e.g., compound 3g ) show selective efficacy in maximal electroshock (MES) models .

Biological Activity

2-Methylimidazo[1,2-a]pyridine (2-MeI) is a nitrogen-containing heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is primarily recognized for its potential roles in medicinal chemistry, particularly in the development of novel therapeutic agents. The following sections provide a comprehensive overview of its biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8N2C_8H_8N_2. Its structure features a fused imidazole and pyridine ring system, which contributes to its biological properties. The presence of the methyl group at the 2-position is crucial for its activity, influencing both solubility and receptor interactions.

Biological Activities

The biological activities of 2-MeI are extensive and include:

  • Anticancer Activity : Studies have shown that 2-MeI exhibits significant anticancer properties. For instance, it has been identified as a selective inhibitor of the p110alpha isoform of phosphoinositide 3-kinase (PI3K), which is implicated in cancer cell proliferation. The compound demonstrated an IC50 value of 0.0018 µM, indicating potent inhibitory effects on tumor growth in xenograft models .
  • Antimicrobial Properties : 2-MeI and its derivatives have shown promising antimicrobial activity against various pathogens. Research indicates that certain derivatives possess effective antibacterial and antifungal properties, making them potential candidates for developing new antibiotics .
  • Antituberculosis Activity : Recent studies highlight the efficacy of 2-MeI analogs against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Some compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.03 µM against Mtb H37Rv strains .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-MeI is critical for optimizing its biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine scaffold can significantly alter its pharmacological profile. For example:

  • Substituent Effects : The introduction of different substituents at the 4-position of the pyridine ring has been shown to enhance anticancer activity while maintaining selectivity for specific PI3K isoforms .
  • Hydrophobicity and Lipophilicity : Variations in hydrophobic character influence the bioavailability and cellular uptake of 2-MeI derivatives. Compounds with lower lipophilicity often exhibit better metabolic stability and reduced cytotoxicity .

Case Studies

  • Cancer Therapeutics : A study evaluated a series of this compound derivatives for their ability to inhibit cancer cell lines such as A375 and HeLa. The most promising derivative showed an IC50 value of 0.14 µM against A375 cells, indicating strong potential as a cancer therapeutic agent .
  • Antimicrobial Screening : In another investigation, various derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited significant inhibition zones compared to standard antibiotics, suggesting their viability as new antimicrobial agents .
  • Antituberculosis Research : A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with potent activity against drug-resistant tuberculosis strains. These compounds were not only effective but also exhibited low cytotoxicity towards human cell lines, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions, multicomponent reactions (MCRs), or halogen-metal exchange. For example:

  • Condensation : Reacting 2-aminopyridines with α-haloketones or aldehydes under microwave irradiation (e.g., Sc(OTf)₃ catalysis) yields 3-amino derivatives .
  • Halogen-Metal Exchange : As in , Grignard reagents (e.g., isopropylmagnesium chloride-lithium chloride) enable C–P bond formation, followed by oxidation to phosphorylated derivatives (5.9% yield reported) .
  • MCRs : Combining 2-aminopyridine, aldehydes, and TMSCN under microwave conditions generates diverse 3-aminoimidazo[1,2-a]pyridines .

Q. What pharmacological activities are associated with this compound derivatives?

  • Methodological Answer : Bioactivity is assessed via in vitro and in vivo models. Key activities include:

  • Antiulcer : Conformation-dependent inhibition of H+/K+-ATPase (e.g., "extended" conformers in show potent activity) .
  • Anticancer : Derivatives inhibit cancer cell proliferation (e.g., imidazo[1,2-a]pyridine-3-acetamide in ) .
  • Anti-inflammatory : Demonstrated in murine models of inflammatory diseases (e.g., derivatives from ) .

Q. What spectroscopic and structural characterization techniques are used for these compounds?

  • Methodological Answer : Common techniques include:

  • NMR/LC-MS : Used to confirm purity and structure (e.g., ¹H/¹³C NMR in ; HRMS for mass validation) .
  • X-ray Crystallography : Resolves conformational preferences (e.g., "folded" vs. "extended" conformers in ) .
  • Fluorescence Spectroscopy : Polymorph-dependent luminescence studies (e.g., cyano-substituted derivatives in ) .

Q. How does the imidazo[1,2-a]pyridine core influence bioactivity?

  • Methodological Answer : The bicyclic structure enhances π-stacking and hydrogen-bonding interactions with biological targets. For example:

  • The planar core facilitates binding to ATP-binding pockets (e.g., kinase inhibitors) .
  • Substituents at the 3-position (e.g., diphenylphosphoryl groups in ) modulate receptor affinity .

Q. What substituents are typically introduced to enhance bioactivity?

  • Methodological Answer : Common modifications include:

  • Electron-Withdrawing Groups (EWGs) : Cyano or nitro groups at C3 improve metabolic stability (e.g., ) .
  • Phosphoryl/Thiophosphoryl Groups : Enhance interactions with charged residues (e.g., derivatives targeting neuropeptide receptors) .
  • Fluorinated Alkyl Chains : Trifluoromethyl groups improve lipophilicity and bioavailability (e.g., ) .

Advanced Research Questions

Q. How do conformational studies inform the design of derivatives for specific targets?

  • Methodological Answer : Conformational analysis via X-ray crystallography and DFT calculations identifies bioactive conformers. For example:

  • Antiulcer activity in is exclusive to the "extended" conformation, guiding rigid tricyclic analogue design .
  • π-Stacking interactions in polymorphic luminescence studies () inform solid-state optical applications .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies arise from variations in assay conditions or conformational flexibility. Solutions include:

  • Meta-Analysis : Cross-referencing in vitro (e.g., enzyme inhibition IC₅₀) and in vivo efficacy data (e.g., ’s anti-inflammatory models) .
  • Conformational Locking : Synthesizing rigid analogues (e.g., ’s tricyclic compound) to isolate bioactive conformers .

Q. How can synthetic routes be optimized to improve yields and purity?

  • Methodological Answer : Strategies from and include:

  • Purification : Reverse-phase HPLC or silica chromatography (e.g., 5.9% yield improved via repeated purification) .
  • Microwave-Assisted Synthesis : Reduces reaction time and byproducts (e.g., MCRs in ) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for reductions) enhance regioselectivity .

Q. What computational methods predict the bioactivity of novel derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulates binding to targets (e.g., neuropeptide S receptor in ) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity (e.g., antiulcer SAR in ) .
  • DFT Calculations : Predict excited-state intramolecular proton transfer (ESIPT) for luminescence studies .

Q. How do structural modifications at C2/C3 affect physicochemical properties?

  • Methodological Answer :
  • C2 Methyl Groups : Increase metabolic stability but reduce solubility (e.g., ’s trifluoromethyl substitution improves both) .
  • C3 Polar Groups : Phosphoryl or carboxamide derivatives () enhance water solubility and target engagement .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZACBBRLMWHCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239410
Record name 2-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-37-2
Record name 2-Methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-2-aminopyridine (1.4 g, 12.5 mmol) was reacted with β-bromo-α-keto-(4-chloropropoxy)propiophenone as described in Example 8. The resulting product was reacted with dibutylamine as described in Example 8 to produce 2.9 g (75% yield) of the free base of the title compound which was converted to the HCl salt, mp 210° C. to 212° C. IR(KBr): 3460, 2640, 1650 cm-1. MS: 421 (M+). 1H NMR (CD3OD): δ8.89 (s, 1H), 8.77 (d, J=7.5 Hz, 2H), 8.12 (d, J=8.9 Hz, 2H), 7.77 (s, 1H), 7.48 (d, J=7.5 Hz, 2H), 7.20 (d, J=8.9 Hz, 2H), 4.30 (t, J=5.7 Hz, 2H), 3.38-3.16 (m, 6H), 2.65 (s, 3H), 2.35 (m, 2H), 1.81-1.34 (m, 8H), 1.02 (m, 6H).
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
β-bromo-α-keto-(4-chloropropoxy)propiophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5 g of 2-amino pyridine and 250 ml of acetone were added at ambient temperature to a mixture of 7.25 g of 1 bromo 2-propanone and 20 ml of acetone and the mixture was refluxed for 30 minutes. Using the procedure of Stage C of Example 22, 5.3 g of the expected product were obtained in the form of an orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
1
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5 g of 2-amino pyridine and 250 ml of acetone were added at ambient temperature to a mixture of 7.25 g of 1 bromo 2-propanone and 20 ml of acetone and the mixture was refluxed for 30 minutes. Using the procedure of Stage C of Example 22, 5.3 g of the expected product were obtained in the form of an orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
1
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 2-aminopyridine (9.4 g), chloroacetone (9.5 ml), and ethanol (25 ml) was heated and stirred for 5 hours on an oil bath at 100° C. After that, the reaction solution was concentrated under reduced pressure, and extracted with ethyl acetate-aqueous potassium carbonate solution. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to a column chromatography using NH silica gel with 20 to 30% ethyl acetate/hexane to yield the title compound (5.5 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylimidazo[1,2-A]pyridine
2-Methylimidazo[1,2-A]pyridine
2-Methylimidazo[1,2-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.